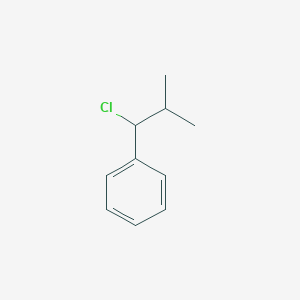

(1-Chloro-2-methylpropyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245148. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-chloro-2-methylpropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMSSEGSXWICNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311757 | |

| Record name | (1-Chloro-2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-26-5 | |

| Record name | NSC245148 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Chloro-2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (1-Chloro-2-methylpropyl)benzene

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a summary of the known physical properties of (1-Chloro-2-methylpropyl)benzene (CAS No. 936-26-5). Due to the limited availability of experimentally-derived data in public literature, this guide also furnishes detailed, standard experimental protocols for determining the key physical properties of liquid organic compounds.

Compound Identification and Physical Properties

This compound is an organic compound classified as a halogenated aromatic hydrocarbon.[1] It is characterized by a benzene ring substituted with a 1-chloro-2-methylpropyl group.[2] Typically, it appears as a colorless to pale yellow liquid with a distinct aromatic odor.[2] Reflecting its hydrophobic nature, the compound has limited solubility in water but is moderately soluble in common organic solvents.[2]

Summary of Physical Data

The quantitative physical properties for this compound are not widely available from experimental sources in the searched literature. The data presented below are primarily sourced from chemical databases and are largely computed values.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 936-26-5 | [1][3] |

| Molecular Formula | C₁₀H₁₃Cl | [2][3] |

| Molecular Weight | 168.66 g/mol | [2][3] |

| Physical Description | Colorless to pale yellow liquid with a distinctive aromatic odor. | [2] |

| Boiling Point | Data not available in searched literature. | |

| Density | Data not available in searched literature. | |

| Refractive Index | Data not available in searched literature. | |

| Solubility | Limited solubility in water; moderately soluble in organic solvents. | [2] |

| XLogP3-AA (LogP) | 3.7 (Computed) | [3] |

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the primary physical properties of a liquid organic compound such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is a crucial physical property for characterizing and assessing the purity of a liquid. This method utilizes a small sample volume.

Apparatus:

-

Thiele tube or melting point apparatus with heating oil (e.g., paraffin oil)

-

Thermometer (calibrated, appropriate range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or hot plate

-

Stand and clamps

Procedure:

-

Sample Preparation: Add 2-3 mL of the liquid sample into the small test tube.

-

Capillary Insertion: Place the capillary tube (sealed end up) into the liquid in the test tube.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in the Thiele tube's heating oil, making sure the oil level is above the sample but below the top of the test tube.

-

Observation: Heat the apparatus slowly and uniformly. As the temperature rises, air trapped in the capillary tube will slowly exit.

-

First Reading: When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Cooling and Final Reading: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Density (Gravimetric Method)

Density, the mass per unit volume, is a fundamental property used for substance identification and quality control.

Apparatus:

-

Pycnometer or a volumetric flask with a stopper (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

The liquid sample

-

Distilled water (for calibration)

Procedure:

-

Calibration:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance (record as m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Ensure the volume is exact, dry the outside of the pycnometer, and weigh it again (record as m₂).

-

The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the specific temperature: V = (m₂ - m₁) / ρ_water.

-

-

Sample Measurement:

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with the liquid sample.

-

Follow the same procedure for thermal equilibration in the water bath.

-

Adjust the volume, dry the exterior, and weigh the filled pycnometer (record as m₃).

-

-

Calculation:

-

The mass of the liquid sample is m_sample = m₃ - m₁.

-

The density of the sample (ρ_sample) is calculated as: ρ_sample = m_sample / V.

-

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is highly characteristic for a pure compound. It is sensitive to temperature and the wavelength of light used.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer's prisms

-

Light source (typically a sodium lamp, λ = 589 nm, for the D-line)

-

Dropper or pipette

-

The liquid sample

-

Solvent for cleaning (e.g., ethanol or acetone) and soft lens tissue

Procedure:

-

Calibration: Turn on the light source and the circulating water bath to bring the refractometer prisms to a constant temperature (e.g., 20°C). Calibrate the instrument by placing a few drops of a standard liquid with a known refractive index (e.g., distilled water) on the prism, closing it, and adjusting the scale to match the known value.

-

Sample Application: Open the prism assembly. Using a clean dropper, place 2-3 drops of the liquid sample onto the surface of the lower prism. Do not allow the dropper to touch the prism surface.

-

Measurement: Close the prisms firmly. Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

-

Sharpening the Boundary: Adjust the compensator drum to eliminate any color fringes and create a sharp, well-defined boundary line between the light and dark regions.

-

Final Reading: Use the fine adjustment knob to move the boundary line exactly to the center of the crosshairs in the eyepiece.

-

Data Recording: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken.

-

Cleaning: Clean the prism surfaces thoroughly with a soft tissue moistened with a suitable solvent immediately after the measurement.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of an unknown liquid organic compound.

Caption: Workflow for the physical characterization of a liquid organic compound.

References

An In-depth Technical Guide to (1-Chloro-2-methylpropyl)benzene

This guide provides a comprehensive overview of (1-Chloro-2-methylpropyl)benzene, including its chemical properties, synthesis, and potential applications, with a focus on information relevant to researchers and professionals in drug development.

Nomenclature and Chemical Structure

The nomenclature for the compound of interest is as follows:

-

IUPAC Name: this compound[1]

-

Synonyms: Isopropylbenzyl chloride, (1-chloro-2-methyl-propyl)-benzene[1]

-

Molecular Formula: C₁₀H₁₃Cl[1]

The structure consists of a benzene ring attached to a propyl group at the first carbon, which is also bonded to a chlorine atom. The second carbon of the propyl group is substituted with a methyl group.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 168.66 g/mol | PubChem[1][3] |

| XLogP3 | 3.7 | PubChem[1][3] |

| Exact Mass | 168.0705781 Da | PubChem[1][3] |

Synthesis and Reactivity

A primary method for the synthesis of alkylbenzenes is the Friedel-Crafts alkylation. In the case of this compound, this would involve the reaction of benzene with 1-chloro-2-methylpropane in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[4]

Experimental Protocol: Friedel-Crafts Alkylation

-

Reaction Setup: A reaction vessel is charged with anhydrous aluminum chloride and an excess of dry benzene under an inert atmosphere (e.g., nitrogen or argon). The setup should be equipped with a reflux condenser and a dropping funnel.

-

Addition of Alkyl Halide: 1-chloro-2-methylpropane is added dropwise to the stirred suspension of the Lewis acid in benzene at a controlled temperature, typically between 0 and 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Quenching: The reaction is quenched by carefully pouring the mixture over crushed ice and water to decompose the aluminum chloride complex.

-

Workup: The organic layer is separated, washed with a dilute acid (e.g., HCl) followed by a bicarbonate solution and brine, and then dried over an anhydrous salt (e.g., MgSO₄).

-

Purification: The final product is purified by distillation under reduced pressure.

It is important to note that in Friedel-Crafts alkylations, carbocation rearrangements can occur.[5] The initially formed primary carbocation from 1-chloro-2-methylpropane can rearrange to a more stable tertiary carbocation, leading to the formation of tert-butylbenzene as a major byproduct.[5]

This compound can undergo nucleophilic substitution reactions. Due to the steric hindrance around the alpha-carbon, an SN1 mechanism is generally favored over an SN2 mechanism.

The rate of the SN1 reaction is dependent on the stability of the carbocation intermediate formed upon the departure of the chloride ion.

Biological Activity and Potential Applications

This compound has been investigated for its potential as a therapeutic agent.

This compound is described as an alkylating agent and a chloride channel blocker.[6] Alkylating agents are a class of drugs that act by attaching an alkyl group to the guanine base of DNA, leading to the disruption of DNA replication and transcription, which can ultimately induce apoptosis in cancer cells.[6]

Its activity as a chloride channel blocker suggests a potential role in modulating cellular ion homeostasis, which is often dysregulated in cancerous cells.

References

- 1. This compound | C10H13Cl | CID 316772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene,(1-chloro-2-methylpropyl)- | 936-26-5 [chemicalbook.com]

- 3. [(1S)-1-chloro-2-methylpropyl]benzene | C10H13Cl | CID 12705530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene reacts with 1 chloro 2 methyl propane in the presence of anhydrou.. [askfilo.com]

- 5. Solved When benzene is reacted with 1-chloro-2-methylpropane | Chegg.com [chegg.com]

- 6. This compound | 936-26-5 | AAA93626 [biosynth.com]

(1-Chloro-2-methylpropyl)benzene stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of (1-Chloro-2-methylpropyl)benzene

Introduction

This compound is a halogenated aromatic hydrocarbon. As a benzylic halide, its stability is influenced by the phenyl group, which can stabilize a carbocation or radical at the benzylic position, potentially increasing its reactivity under certain conditions[1][2]. Understanding the stability and appropriate storage conditions is crucial for maintaining its chemical integrity, ensuring experimental reproducibility, and preventing hazardous situations in a laboratory or industrial setting. This guide provides a summary of its presumed stability profile, recommended storage conditions, and general protocols for stability assessment.

Chemical Properties and Stability Profile

While specific experimental data on the degradation of this compound is scarce, its structure as a benzylic halide suggests potential degradation pathways. Benzylic halides are generally more reactive than simple alkyl halides due to the resonance stabilization of the resulting benzylic carbocation intermediate in S"N"1 reactions[1][3].

Potential Degradation Pathways:

-

Hydrolysis: Like many alkyl halides, this compound is susceptible to hydrolysis, especially in the presence of water or moisture, to form the corresponding alcohol, (2-methyl-1-phenylpropyl) alcohol, and hydrochloric acid (HCl). The formation of HCl can corrode metallic containers and catalyze further degradation[4][5].

-

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles. This reactivity is a key consideration when selecting solvents and storage containers, and when assessing its compatibility with other reagents.

-

Elimination Reactions: In the presence of a strong base, elimination of HCl to form an alkene is a possible degradation pathway.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce the formation of free radicals, leading to a variety of degradation products. Photostability testing is therefore recommended if the compound is to be handled in light-exposed environments[6].

-

Thermal Decomposition: At elevated temperatures, chlorinated hydrocarbons can decompose, potentially releasing toxic and corrosive gases such as hydrogen chloride and phosgene[4].

Recommended Storage and Handling Conditions

Proper storage is essential to minimize degradation and ensure the long-term purity of this compound. The following recommendations are based on guidelines for similar chlorinated organic compounds[4][5][7][8].

General Storage Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Avoid elevated temperatures. | Minimizes the rate of thermal decomposition and hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and reaction with atmospheric moisture. |

| Light | Protect from light. Store in an amber glass bottle or in a dark cabinet. | Prevents photodegradation. |

| Container | Use a tightly sealed, corrosion-resistant container (e.g., glass or a suitable plastic). | Prevents leakage and reaction with moisture. Avoids corrosion from potential HCl formation. |

| Ventilation | Store in a well-ventilated area. | Ensures that any vapors that may escape are safely dispersed. |

Incompatible Materials

To prevent hazardous reactions and degradation, this compound should be stored separately from the following classes of substances:

| Incompatible Material | Potential Hazard |

| Strong Oxidizing Agents | Can cause a violent reaction. |

| Strong Bases | Can promote elimination reactions. |

| Metals (e.g., Aluminum, Magnesium, Zinc) | May react, especially in the presence of moisture, leading to corrosion and potential formation of flammable hydrogen gas[4]. |

| Water/Moisture | Leads to hydrolysis and the formation of corrosive HCl[5]. |

Experimental Protocols for Stability Assessment

A systematic approach to stability testing is necessary to determine the shelf-life and appropriate storage conditions for this compound. The following outlines a general workflow for such a study, based on established guidelines for pharmaceutical stability testing[9][10][11].

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Typical Stress Conditions:

-

Acidic/Basic Hydrolysis: The compound is dissolved in solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH) and heated.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or elevated temperature.

-

Thermal Degradation: The solid or liquid compound is heated to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: The compound is exposed to a controlled source of UV and visible light.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life.

General Protocol:

-

Batch Selection: Use at least one representative batch of the compound with a known purity profile.

-

Storage Conditions: Store samples under the proposed long-term storage conditions (e.g., 25°C/60% RH, 5°C).

-

Testing Intervals: Test the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Analytical Methods: Use a validated stability-indicating analytical method (e.g., HPLC, GC) to monitor for a decrease in the parent compound and the formation of degradation products. Physical properties (e.g., appearance, color) should also be monitored.

Visualizations

Logical Workflow for Handling and Storage

The following diagram illustrates the decision-making process for the safe handling and storage of this compound.

Caption: Logical workflow for the safe handling and storage of this compound.

Proposed Experimental Workflow for Stability Testing

This diagram outlines a general experimental workflow for assessing the stability of this compound.

Caption: General experimental workflow for stability testing of this compound.

Conclusion

While specific stability data for this compound is not extensively documented, its chemical structure as a benzylic halide provides a basis for understanding its potential reactivity and degradation pathways. By adhering to the storage and handling guidelines outlined in this document, which are derived from best practices for similar compounds, researchers can minimize degradation, ensure the quality of the compound, and maintain a safe laboratory environment. It is strongly recommended that users perform their own stability assessments under their specific experimental conditions to establish a reliable shelf life.

References

- 1. Ch 11 : Benzylic systems [chem.ucalgary.ca]

- 2. organic chemistry - Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]

- 4. oxy.com [oxy.com]

- 5. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. ecolink.com [ecolink.com]

- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 9. criver.com [criver.com]

- 10. pacificbiolabs.com [pacificbiolabs.com]

- 11. ema.europa.eu [ema.europa.eu]

Spectroscopic Analysis of (1-Chloro-2-methylpropyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1-Chloro-2-methylpropyl)benzene (CAS No. 936-26-5), a research compound with the molecular formula C₁₀H₁₃Cl and a molecular weight of 168.66 g/mol .[1][2] This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra. The information presented is intended to support researchers in the unambiguous structural confirmation and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of the compound's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of organic molecules.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Phenyl-H | 7.2 - 7.5 | Multiplet |

| Benzylic-CH | ~4.5 - 5.0 | Doublet |

| Isopropyl-CH | ~2.0 - 2.5 | Multiplet |

| Isopropyl-CH₃ | ~0.9 - 1.2 | Two Doublets |

Predicted data based on spectroscopic principles.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | ~140 - 145 |

| Phenyl CH | ~126 - 129 |

| Benzylic-CH | ~65 - 75 |

| Isopropyl-CH | ~30 - 35 |

| Isopropyl-CH₃ | ~15 - 20 |

Predicted data based on spectroscopic principles.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Expected Infrared Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100 - 3000 | Medium to Weak |

| C-H (Aliphatic) | 3000 - 2850 | Strong |

| C=C (Aromatic) | 1600 and 1475 | Medium to Weak (two bands) |

| C-Cl | 800 - 600 | Strong |

Expected absorptions based on the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z | Comments |

| [M]⁺ | 168 | Molecular ion peak corresponding to the ³⁵Cl isotope. |

| [M+2]⁺ | 170 | Isotopic peak corresponding to the ³⁷Cl isotope, with an expected intensity of approximately one-third of the [M]⁺ peak.[1] |

| [M-Cl]⁺ | 133 | Loss of a chlorine radical, a prominent fragmentation pathway.[1] |

| [C₇H₇]⁺ | 91 | Formation of a tropylium ion, resulting from cleavage of the C-C bond between the benzylic carbon and the isopropyl group.[1] |

Predicted data based on molecular weight and common fragmentation patterns.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR, IR, and MS spectra for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ containing TMS to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 8-16) should be collected to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30-degree pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ signal at 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

This compound sample

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Volatile solvent (e.g., dichloromethane or acetone)

-

Pipette

Procedure:

-

Sample Preparation (Thin Film Method):

-

Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is a solid, dissolve a small amount in a volatile solvent and deposit a drop of the solution onto the crystal.

-

Allow the solvent to evaporate, leaving a thin film of the sample on the crystal.

-

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion system

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Microsyringe

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent.

-

-

Instrument Setup:

-

If using GC-MS, select an appropriate GC column (e.g., a non-polar column like DB-5) and set up a suitable temperature program to ensure good separation and peak shape.

-

Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.

-

Set the mass range to scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 250).

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet or infuse the solution directly into the ion source.

-

The mass spectrometer will record the mass spectra of the ions produced as the compound elutes from the GC column or is introduced into the source.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) and the [M+2]⁺ isotopic peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

The Reaction of (1-Chloro-2-methylpropyl)benzene with Lewis Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of (1-chloro-2-methylpropyl)benzene and analogous structures with Lewis acids. The core of this chemistry lies in the principles of Friedel-Crafts alkylation, which can proceed via both intermolecular and intramolecular pathways. A critical consideration in these reactions is the propensity for carbocation rearrangements, which significantly influences the product distribution. This guide will delve into the mechanistic details, present available quantitative data, provide exemplary experimental protocols, and illustrate the key transformations using logical diagrams.

Intermolecular Reactions: Alkylation of Aromatic Substrates

The reaction of this compound with an aromatic compound, such as benzene, in the presence of a Lewis acid catalyst is a classic example of a Friedel-Crafts alkylation. The generally accepted mechanism involves the formation of a carbocation intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction.

A defining feature of this specific reaction is the rearrangement of the initially formed carbocation. The secondary benzylic carbocation is less stable than the tertiary carbocation that can be formed via a hydride shift. This rearrangement is a dominant pathway and dictates the structure of the major product.

Reaction Synopsis:

-

Reactants: this compound and an aromatic substrate (e.g., benzene).

-

Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), or boron trifluoride (BF₃).

-

Primary Product: The product derived from the rearranged, more stable carbocation.

Mechanistic Pathway and Carbocation Rearrangement

The reaction proceeds through the following key steps:

-

Carbocation Formation: The Lewis acid abstracts the chloride ion from this compound, generating a secondary carbocation.

-

Hydride Shift: A hydrogen atom with its pair of electrons (a hydride ion) migrates from the adjacent carbon to the carbocationic center. This 1,2-hydride shift results in the formation of a more stable tertiary carbocation.

-

Electrophilic Aromatic Substitution: The aromatic ring attacks the tertiary carbocation, forming a new carbon-carbon bond and a resonance-stabilized intermediate (an arenium ion).

-

Deprotonation: A base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Due to this rearrangement, the reaction of this compound with benzene does not yield isobutylbenzene but rather tert-butylbenzene as the major product.

Diagram of the Intermolecular Reaction Mechanism

Caption: Intermolecular Friedel-Crafts alkylation and rearrangement.

Quantitative Data for Intermolecular Reactions

While precise, universally applicable quantitative data is challenging to present due to variations in experimental conditions, the qualitative outcome is consistently reported. The formation of the rearranged product is overwhelmingly favored.

| Alkyl Halide | Aromatic Substrate | Lewis Acid | Major Product | Minor Product(s) | Reference |

| 1-Chloro-2-methylpropane | Benzene | AlCl₃ | tert-Butylbenzene | Isobutylbenzene | General textbook knowledge |

| 1-Chlorobutane | Benzene | AlCl₃ | sec-Butylbenzene | n-Butylbenzene | General textbook knowledge |

To favor the formation of the unrearranged product, alternative synthetic strategies are typically employed, such as Friedel-Crafts acylation followed by reduction, which circumvents the possibility of carbocation rearrangement.

Intramolecular Reactions: Cyclization Pathways

When the chloroalkyl chain is tethered to the benzene ring, an intramolecular Friedel-Crafts alkylation can occur, leading to the formation of a new ring. In the case of a this compound derivative where the propyl chain is attached to the ring at a suitable position, a five-membered ring could theoretically form.

However, as with the intermolecular counterpart, the potential for carbocation rearrangement remains a significant competing pathway. The formation of a six-membered ring is generally more favorable in intramolecular Friedel-Crafts reactions.[1] For a substrate that could form a five-membered ring, rearrangement leading to a more stable carbocation can occur in preference to cyclization.[1]

A well-studied analogous reaction is the cyclization of 4-phenyl-1-butanol, which upon treatment with phosphoric acid, yields tetralin (a six-membered ring fused to the benzene ring) in 50% yield.[1] This demonstrates the feasibility of intramolecular cyclization under acidic conditions.

Mechanistic Considerations for Intramolecular Cyclization

The mechanism for the intramolecular reaction mirrors the intermolecular version:

-

Carbocation Formation: The Lewis acid facilitates the removal of the chloride ion to generate a carbocation.

-

Intramolecular Electrophilic Attack: The tethered benzene ring acts as a nucleophile, attacking the carbocationic center to form the new ring and an arenium ion intermediate.

-

Deprotonation: A base removes a proton to restore aromaticity.

Diagram of the Intramolecular Cyclization Workflow

Caption: Competing pathways in intramolecular Friedel-Crafts alkylation.

Quantitative Data for a Related Intramolecular Reaction

The following table provides data for a related intramolecular cyclization reaction.

| Substrate | Catalyst | Product | Yield | Reference |

| 4-Phenyl-1-butanol | H₃PO₄ | Tetralin | 50% | [1] |

| 2-(2-vinylphenyl)acetaldehyde derivative | AlCl₃ | 4-Aryl-tetralin-2-ol derivative | 50% |

Experimental Protocols

The following is a representative experimental protocol for an intramolecular Friedel-Crafts cyclization using a Lewis acid, based on analogous transformations. This protocol should be adapted and optimized for the specific substrate.

Synthesis of a 4-Aryl-tetralin-2-ol Derivative via a Cascade Prins/Friedel-Crafts Cyclization

This protocol describes the synthesis of a tetralin derivative through an intramolecular cyclization initiated by a Lewis acid.

Materials:

-

2-(2-vinylphenyl)acetaldehyde derivative (1.0 eq.)

-

Aromatic nucleophile (e.g., veratrole, 1.05 eq.)

-

Aluminum chloride (AlCl₃, 1.1 eq.)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Standard glassware for organic synthesis under anhydrous conditions

-

Magnetic stirrer and stirring bar

-

Ice bath

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the 2-(2-vinylphenyl)acetaldehyde derivative and the aromatic nucleophile.

-

Dissolve the starting materials in anhydrous dichloromethane.

-

Cool the stirred mixture to 0 °C in an ice bath.

-

To the dropping funnel, add a solution of aluminum chloride in anhydrous dichloromethane.

-

Add the aluminum chloride solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water while maintaining cooling in the ice bath.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-tetralin-2-ol derivative.

Expected Outcome:

This procedure is reported to yield the 4-aryl-tetralin-2-ol derivative in approximately 50% yield. The product may be a mixture of cis and trans diastereomers.

Conclusion

The reaction of this compound with Lewis acids is a foundational transformation in organic chemistry that highlights the principles of Friedel-Crafts alkylation and the critical role of carbocation stability. In intermolecular reactions, rearrangement to a more stable tertiary carbocation is the dominant pathway, leading to the formation of rearranged products. In intramolecular reactions, a similar competition between cyclization and rearrangement exists, with the formation of six-membered rings being generally favored over five-membered rings. The choice of Lewis acid and reaction conditions can influence the outcome, but the inherent tendency for rearrangement in systems that can form more stable carbocations is a key predictive factor. For the synthesis of unrearranged products, alternative synthetic routes that avoid carbocationic intermediates are recommended. This guide provides the fundamental knowledge for researchers to understand, predict, and potentially control the outcomes of such reactions in their synthetic endeavors.

References

Formation and Fate of the 1-Phenyl-2-methylpropyl Carbocation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of carbocations from substituted alkyl halides is a cornerstone of mechanistic organic chemistry, with profound implications for synthesis design and stereochemical outcomes. This technical guide provides an in-depth analysis of the generation of the carbocation from (1-Chloro-2-methylpropyl)benzene. We explore the initial unimolecular dissociation, the factors stabilizing the resultant secondary benzylic carbocation, and the critical competing rearrangement pathways: the 1,2-hydride shift and neighboring group participation (NGP) leading to a bridged phenonium ion. This document synthesizes mechanistic principles with experimental evidence, presenting quantitative data from analogous systems and detailing a representative experimental protocol for studying such reactions. The logical pathways are visualized using diagrams to provide a clear, comprehensive overview for professionals in chemical research and drug development.

Introduction

This compound is a chiral secondary benzylic halide. Its reactions, particularly under solvolytic or Lewis acidic conditions, are dominated by the formation of a carbocation intermediate. The structure of this substrate—featuring a phenyl group beta to a leaving group on a secondary carbon—makes it an exemplary system for studying the intricate balance between different carbocation stabilization and rearrangement mechanisms. Understanding the formation and subsequent fate of the 1-phenyl-2-methylpropyl carbocation is crucial for predicting product distributions, controlling stereochemistry, and designing efficient synthetic routes in complex molecule synthesis, a common challenge in drug development.

Mechanism of Carbocation Formation

Under appropriate conditions, such as in a polar protic solvent, this compound undergoes a unimolecular reaction (Sₙ1/E1 pathway). The rate-determining step is the heterolytic cleavage of the carbon-chlorine bond, which generates a chloride ion and the 1-phenyl-2-methylpropyl carbocation[1].

This initial carbocation is a secondary, benzylic cation. Its formation is facilitated by two primary stabilizing effects[1]:

-

Resonance Stabilization : The vacant p-orbital on the carbocationic carbon can overlap with the π-electron system of the adjacent benzene ring. This delocalizes the positive charge across the aromatic ring, significantly stabilizing the intermediate.

-

Hyperconjugation : The neighboring C-H bonds of the isopropyl group also contribute to stabilizing the positive charge.

The interplay of these effects makes the formation of the 1-phenyl-2-methylpropyl carbocation a relatively low-energy process, favoring unimolecular pathways.

Competing Rearrangement Pathways

Once formed, the initial secondary carbocation can undergo rearrangement to form more stable species. Two principal, competing pathways dictate the ultimate product distribution: a 1,2-hydride shift and neighboring group participation by the phenyl ring.

Pathway A: 1,2-Hydride Shift

The initial secondary carbocation can rearrange via a 1,2-hydride shift. In this process, a hydrogen atom from the adjacent tertiary carbon migrates with its bonding pair of electrons to the carbocationic center. This intramolecular rearrangement is driven by the formation of a more stable tertiary benzylic carbocation. Subsequent reaction with a nucleophile at this new cationic center leads to a rearranged product.

Caption: Pathway involving a 1,2-hydride shift to form a more stable tertiary carbocation.

Pathway B: Neighboring Group Participation (Phenonium Ion)

Alternatively, the π-electrons of the adjacent phenyl group can act as an internal nucleophile, attacking the carbocationic center. This is known as neighboring group participation (NGP) or anchimeric assistance[2]. This process leads to the formation of a bridged, non-classical carbocation known as a phenonium ion . The positive charge is delocalized over three atoms (two carbons from the ring and the benzylic carbon) in a three-center, two-electron bond[2][3].

The phenonium ion intermediate is often symmetric. Nucleophilic attack can occur at either of the two carbons of the bridged ring with equal probability. This has profound stereochemical consequences. For example, if the starting material is a single enantiomer, this pathway often leads to a racemic mixture of products with retained stereochemistry, as the nucleophile attacks from the opposite side of the phenyl bridge.

Caption: Pathway involving neighboring group participation to form a bridged phenonium ion.

Quantitative Data and Experimental Evidence

| Substrate | Solvent/Reagent | Products | Implication |

| threo-3-phenyl-2-butyl tosylate | Acetic Acid (CH₃COOH) | 96% Racemic threo-acetate, 4% erythro-acetate | The formation of a nearly perfect racemic mixture from a stereospecific starting material strongly supports a symmetric phenonium ion intermediate. The small amount of inverted product likely arises from a minor, competing direct Sₙ2 pathway.[2] |

| (1-Chloro-2,2-dimethylpropyl)benzene | Varies | Slower Sₙ1 rate than this compound | Increased steric hindrance from the t-butyl group (compared to isopropyl) slows the rate of carbocation formation.[5] |

Table 1: Solvolysis Data from Phenyl-Substituted Alkyl Systems.

Experimental Protocols

The study of carbocation intermediates generated from substrates like this compound is typically carried out via solvolysis reactions, such as acetolysis. The following is a representative protocol adapted from standard procedures for the acetolysis of alkyl tosylates and other substrates[6][7].

Objective: To perform the acetolysis of this compound and analyze the product mixture to infer the reaction mechanism.

Materials:

-

This compound

-

Glacial Acetic Acid (Anhydrous)

-

Acetic Anhydride

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (Saturated Solution)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

-

Deuterated Chloroform (CDCl₃) for NMR analysis

Procedure:

-

Preparation of Acetolysis Reagent: Prepare a 9:1 (v/v) solution of acetic anhydride and concentrated sulfuric acid. This must be done cautiously in a fume hood, as the reaction is exothermic.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve this compound in glacial acetic acid.

-

Reaction Execution: Heat the solution to a constant temperature (e.g., 70°C) in a thermostatically controlled oil bath. Add the acetolysis reagent dropwise to the solution while stirring. Allow the reaction to proceed for several hours, monitoring its progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water to quench the reaction. Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the organic products with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.

-

Analysis: Analyze the crude product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the components and determine their relative ratios. Purify the products via column chromatography if necessary. Characterize the structure and stereochemistry of the isolated products using ¹H and ¹³C NMR spectroscopy[8][9][10].

Caption: General experimental workflow for the acetolysis of an alkyl halide.

Conclusion and Relevance

The formation of a carbocation from this compound initiates a cascade of potential reactions governed by the subtle competition between hydride shifts and neighboring group participation. Experimental evidence from analogous systems strongly suggests that the phenonium ion pathway is a major contributor, leading to complex product mixtures with specific stereochemical outcomes. For researchers in synthetic chemistry and drug development, a thorough understanding of these competing pathways is not merely academic; it is essential for rationally designing synthetic strategies, predicting potential impurities, and controlling the stereoselective synthesis of chiral molecules. The ability to favor one pathway over another through careful selection of substrate, solvent, and reaction conditions remains a key goal in modern organic synthesis.

References

- 1. This compound | 936-26-5 | Benchchem [benchchem.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 5. (1-Chloro-2,2-dimethylpropyl)benzene | 1688-17-1 | Benchchem [benchchem.com]

- 6. research.fit.edu [research.fit.edu]

- 7. Acetolysis - Bryant et al. 2025 [protocols.io]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Friedel-Crafts Alkylation of Benzene with (1-Chloro-2-methylpropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the introduction of alkyl substituents onto aromatic rings. This application note details the Friedel-Crafts alkylation of benzene using (1-chloro-2-methylpropyl)benzene, also known as isobutyl chloride. A key feature of this reaction is the characteristic rearrangement of the initially formed primary carbocation to a more stable tertiary carbocation, leading to the predominant formation of tert-butylbenzene. This phenomenon, driven by a 1,2-hydride shift, is a classic example of carbocation chemistry and has significant implications for synthetic strategy. Understanding and controlling such rearrangements are crucial for achieving desired product outcomes in drug development and other fine chemical syntheses.

This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, a summary of expected outcomes, and visualizations of the underlying chemical processes.

Reaction Principle and Mechanism

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), facilitates the formation of a carbocation from the alkyl halide. In the case of this compound, the primary carbocation that initially forms is highly unstable and rapidly rearranges to a more stable tertiary carbocation through a 1,2-hydride shift. This rearranged carbocation then acts as the electrophile, attacking the electron-rich benzene ring to form the final product, tert-butylbenzene.

Experimental Data

The reaction between benzene and this compound in the presence of a Lewis acid catalyst is expected to yield a mixture of products, with the rearranged product being significantly favored.

Table 1: Reactant and Product Properties

| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Benzene | C₆H₆ | 78.11 | 80.1 | 0.877 |

| This compound | C₄H₉Cl | 92.57 | 68-69 | 0.876 |

| Aluminum Chloride | AlCl₃ | 133.34 | 180 (sublimes) | 2.48 |

| tert-Butylbenzene | C₁₀H₁₄ | 134.22 | 169 | 0.867 |

| sec-Butylbenzene | C₁₀H₁₄ | 134.22 | 173-174 | 0.862 |

Table 2: Expected Product Distribution and Yield

| Product | Structure | Expected Distribution | Typical Yield |

| tert-Butylbenzene (Rearranged Product) | Major Product | High | |

| sec-Butylbenzene (Non-rearranged Product) | Minor Product | Low to negligible |

Note: The exact product distribution and yield can be influenced by reaction conditions such as temperature and catalyst concentration. Lower temperatures generally favor the thermodynamically more stable rearranged product.

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of tert-butylbenzene via the Friedel-Crafts alkylation of benzene with this compound.

Materials and Equipment

-

Chemicals:

-

Benzene (anhydrous)

-

This compound (isobutyl chloride)

-

Aluminum chloride (anhydrous, powdered)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Deionized water

-

Ice

-

-

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

-

Detailed Experimental Procedure

-

Reaction Setup:

-

Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place a calcium chloride drying tube at the top of the condenser to protect the reaction from atmospheric moisture.

-

In the flask, place 100 mL of anhydrous benzene.

-

Cool the flask in an ice bath with stirring.

-

-

Catalyst Addition:

-

Carefully and in portions, add 5 g (0.037 mol) of anhydrous aluminum chloride to the cooled benzene with vigorous stirring. The addition should be done slowly to control the exothermic reaction.

-

-

Addition of Alkyl Halide:

-

Place 20 mL (0.18 mol) of this compound in the dropping funnel.

-

Add the this compound dropwise to the stirred benzene-AlCl₃ mixture over a period of 30-45 minutes. Maintain the temperature of the reaction mixture between 5-10 °C using the ice bath.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

-

-

Work-up:

-

Slowly and carefully quench the reaction by pouring the mixture over 100 g of crushed ice in a beaker. This should be done in a fume hood as HCl gas will be evolved.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the dried organic solution to remove the drying agent.

-

Remove the benzene solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 169 °C, which corresponds to tert-butylbenzene.

-

Safety Precautions

-

Benzene is a known carcinogen and is highly flammable. All manipulations should be carried out in a well-ventilated fume hood.

-

Aluminum chloride is corrosive and reacts violently with water. Handle with care and in a dry environment.

-

This compound is a flammable liquid and an irritant.

-

Hydrochloric acid is corrosive.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Visualizations

Reaction Mechanism

The following diagram illustrates the key steps in the Friedel-Crafts alkylation of benzene with this compound, including the crucial carbocation rearrangement.

Caption: Reaction mechanism of Friedel-Crafts alkylation with carbocation rearrangement.

Experimental Workflow

The following diagram outlines the major steps in the experimental protocol.

Caption: Experimental workflow for the synthesis of tert-butylbenzene.

Conclusion

The Friedel-Crafts alkylation of benzene with this compound serves as an excellent case study for understanding carbocation rearrangements in electrophilic aromatic substitution reactions. The protocol provided herein offers a reliable method for the synthesis of tert-butylbenzene, the thermodynamically favored product. For professionals in drug development and chemical synthesis, a thorough understanding of these reaction principles is essential for designing synthetic routes that yield the desired isomers with high selectivity. Further optimization of reaction conditions may be necessary to maximize the yield and purity of the target compound in specific applications.

Application Notes and Protocols for Nucleophilic Substitution Reactions of (1-Chloro-2-methylpropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Chloro-2-methylpropyl)benzene is a secondary benzylic halide, a class of organic compounds that serve as versatile precursors in organic synthesis. The presence of a chlorine atom on a carbon adjacent to a benzene ring makes it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.

The reaction mechanism for nucleophilic substitution on this compound can proceed via two main pathways: unimolecular (S(_N)1) and bimolecular (S(_N)2). The preferred pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Understanding and controlling these factors are crucial for achieving desired product yields and stereochemical outcomes.

This document provides detailed protocols and application notes for conducting nucleophilic substitution reactions with this compound, focusing on both S(_N)1 and S(_N)2 pathways.

Reaction Mechanisms

The nucleophilic substitution of this compound can be directed towards either an S(_N)1 or S(_N)2 mechanism by careful selection of reaction conditions.

-

S(_N)1 Mechanism: This two-step mechanism is favored by weak nucleophiles and polar protic solvents (e.g., ethanol, water). The first step involves the slow departure of the chloride leaving group to form a resonance-stabilized secondary benzylic carbocation. This carbocation is then rapidly attacked by the nucleophile. Due to the planar nature of the carbocation, if the starting material is chiral, a racemic mixture of products is typically expected.

-

S(_N)2 Mechanism: This one-step mechanism is favored by strong nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO). The nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry if the carbon is a chiral center. This pathway is sensitive to steric hindrance; however, for a secondary benzylic halide, it is a viable pathway.

Experimental Protocols

Below are generalized protocols for performing nucleophilic substitution reactions on this compound under S(_N)1 and S(_N)2 conditions.

Protocol 1: S(_N)1 Solvolysis with Ethanol

This protocol describes the reaction of this compound with ethanol, which acts as both the solvent and the nucleophile, leading to the formation of (1-Ethoxy-2-methylpropyl)benzene.

Materials:

-

This compound

-

Anhydrous Ethanol

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Add anhydrous ethanol (20 volumes, e.g., 20 mL for every 1 g of the halide).

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether (20 volumes) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 volumes) and then with brine (1 x 10 volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: S(_N)2 Substitution with Sodium Azide

This protocol details the reaction of this compound with sodium azide, a strong nucleophile, in a polar aprotic solvent to yield (1-Azido-2-methylpropyl)benzene.

Materials:

-

This compound

-

Sodium azide (NaN(_3))

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Separatory funnel

-

Standard glassware for extraction and purification

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF (10 volumes).

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 50-60 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water (30 volumes) and extract with diethyl ether (3 x 15 volumes).

-

Combine the organic layers and wash with deionized water (2 x 20 volumes) and brine (1 x 20 volumes) to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude (1-Azido-2-methylpropyl)benzene can be purified by column chromatography. Caution: Organic azides can be explosive; handle with care and avoid heating to high temperatures.

Data Presentation

The following table summarizes expected outcomes for the nucleophilic substitution of this compound with various nucleophiles under different conditions. The data presented are illustrative and based on general principles of organic reactivity. Actual results may vary.

| Nucleophile | Solvent | Conditions | Predominant Mechanism | Product | Expected Yield (%) |

| CH(_3)CH(_2)OH | Ethanol | Reflux | S(_N)1 | (1-Ethoxy-2-methylpropyl)benzene | 70-85 |

| H(_2)O | Water/Acetone | 50 °C | S(_N)1 | 1-Phenyl-2-methyl-1-propanol | 65-80 |

| NaN(_3) | DMF | 50 °C | S(_N)2 | (1-Azido-2-methylpropyl)benzene | 85-95 |

| NaCN | DMSO | 60 °C | S(_N)2 | 2-Methyl-3-phenylbutanenitrile | 80-90 |

| CH(_3)COONa | Acetic Acid | Reflux | S(_N)1 | 1-Phenyl-2-methylpropyl acetate | 75-85 |

| NaI | Acetone | Reflux | S(_N)2 | (1-Iodo-2-methylpropyl)benzene | >90 |

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the two competing nucleophilic substitution pathways for this compound.

Caption: Competing S(_N)1 and S(_N)2 reaction pathways.

Experimental Workflow Diagram

This diagram outlines the general workflow for conducting and analyzing a nucleophilic substitution reaction with this compound.

Caption: A typical experimental workflow.

Application Notes and Protocols: Formation of (2-methyl-1-phenylpropyl)magnesium chloride

Topic: Grignard Reagent Formation from (1-Chloro-2-methylpropyl)benzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the preparation of the Grignard reagent (2-methyl-1-phenylpropyl)magnesium chloride from its corresponding precursor, this compound. The protocol addresses key considerations for maximizing the yield of the desired Grignard reagent while minimizing the formation of the primary side-product, the Wurtz coupling product.

The formation of Grignard reagents from secondary benzylic halides such as this compound presents a specific challenge due to the competitive Wurtz coupling reaction.[1] This side reaction, where the Grignard reagent reacts with the starting halide, leads to the formation of a dimer and reduces the overall yield of the desired organometallic reagent. Careful control of reaction conditions, including solvent choice and temperature, is crucial for optimizing the reaction outcome.

Reaction Scheme

The formation of (2-methyl-1-phenylpropyl)magnesium chloride and the competing Wurtz coupling reaction are depicted below:

Primary Reaction: Grignard Reagent Formation

This compound + Mg → (2-methyl-1-phenylpropyl)magnesium chloride

Side Reaction: Wurtz Coupling

(2-methyl-1-phenylpropyl)magnesium chloride + this compound → 2,5-Dimethyl-3,4-diphenylhexane + MgCl₂

Quantitative Data Summary

| Starting Material | Solvent | Grignard Reagent Yield (%) | Wurtz Coupling Product (%) | Reference |

| Benzyl chloride | Diethyl ether (Et₂O) | 87-98 | 2-13 | [2] |

| Benzyl chloride | Tetrahydrofuran (THF) | Lower (not specified) | Higher (not specified) | [1] |

Note: The data for benzyl chloride is provided as a representative example for a benzylic halide. Yields for the sterically more hindered this compound may vary.

Experimental Protocols

This section outlines a detailed protocol for the laboratory-scale synthesis of (2-methyl-1-phenylpropyl)magnesium chloride.

4.1. Materials and Reagents

| Material | Grade | Supplier |

| This compound | ≥95% | (Example: Sigma-Aldrich, Acros Organics) |

| Magnesium turnings | 99.8% | (Example: Sigma-Aldrich, Fisher Scientific) |

| Anhydrous Diethyl Ether (Et₂O) | ≥99.7%, inhibitor-free | (Example: Sigma-Aldrich, Fisher Scientific) |

| Iodine | Crystal, ACS reagent | (Example: Sigma-Aldrich, Fisher Scientific) |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | (Example: Fisher Scientific) |

| Standardized secondary butanol in xylene | - | (For titration) |

| 1,10-Phenanthroline | Indicator grade | (For titration) |

4.2. Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon) with a bubbler

-

Syringes and needles

-

Glassware for titration (burette, flasks)

4.3. Pre-reaction Preparations

-

Glassware: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.

-

Magnesium Activation: Place the magnesium turnings in the reaction flask. Briefly flame-dry the flask under a vacuum while stirring to activate the magnesium surface. Allow the flask to cool to room temperature under an inert atmosphere.

4.4. Grignard Reagent Synthesis Protocol

-

Initiation:

-

To the flask containing the activated magnesium turnings (1.2 g, 50 mmol), add a small crystal of iodine.

-

Add 20 mL of anhydrous diethyl ether to the flask.

-

Prepare a solution of this compound (6.75 g, 40 mmol) in 50 mL of anhydrous diethyl ether in the dropping funnel.

-

Add a small portion (approx. 5 mL) of the halide solution to the magnesium suspension.

-

The reaction is initiated when the brown color of the iodine disappears and gentle refluxing of the ether is observed. If the reaction does not start, gentle warming with a heating mantle may be necessary.

-

-

Addition:

-

Once the reaction has initiated, add the remaining solution of this compound dropwise from the funnel over a period of 30-40 minutes.

-

Maintain a gentle reflux throughout the addition by controlling the addition rate and, if necessary, by cooling the flask in a water bath.

-

-

Completion:

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The solution should appear grayish and slightly cloudy.

-

4.5. Quantification of the Grignard Reagent (Titration)

The concentration of the prepared Grignard reagent should be determined before use. A common method is the titration with a standardized solution of a secondary alcohol in the presence of an indicator.

-

Carefully withdraw a 1.0 mL aliquot of the Grignard solution using a dry syringe and add it to a dry flask containing 5 mL of anhydrous diethyl ether and a few crystals of 1,10-phenanthroline.

-

Titrate this solution with a standardized solution of secondary butanol in xylene until the endpoint, indicated by the disappearance of the color of the indicator, is reached.

-

Calculate the molarity of the Grignard reagent.

Visualizations

5.1. Reaction Pathway

Caption: Formation of the Grignard reagent and the competing Wurtz coupling side-reaction.

5.2. Experimental Workflow

Caption: A simplified workflow for the synthesis and analysis of the Grignard reagent.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Reaction fails to initiate | - Wet glassware or solvent- Inactive magnesium surface | - Ensure all equipment and reagents are scrupulously dry.- Re-activate magnesium by crushing a few turnings in the flask with a dry stirring rod. |

| Low yield of Grignard reagent | - Significant Wurtz coupling- Reaction with atmospheric moisture | - Maintain a low reaction temperature during addition.- Ensure a positive pressure of inert gas throughout the reaction. |

| Formation of a large amount of solid | - Precipitation of the Grignard reagent or byproduct | - Add more anhydrous solvent to aid dissolution. |

Safety Precautions

-

Anhydrous Diethyl Ether: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Grignard Reagents: Grignard reagents are highly reactive and react violently with water and protic solvents. They are also corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Exothermic Reaction: The formation of Grignard reagents is exothermic. Be prepared to cool the reaction vessel to control the reaction rate.

Conclusion

The successful formation of (2-methyl-1-phenylpropyl)magnesium chloride requires careful attention to anhydrous conditions and temperature control to favor the desired Grignard reagent over the Wurtz coupling byproduct. The provided protocol, based on established methods for analogous benzylic halides, offers a robust starting point for researchers. The yield and purity of the Grignard reagent should be quantified via titration before its use in subsequent synthetic steps.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Derivatives from (1-Chloro-2-methylpropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral derivatives starting from racemic (1-Chloro-2-methylpropyl)benzene. Direct enantioselective methods for this specific substrate are not widely documented in peer-reviewed literature. Therefore, this note focuses on two powerful and analogous strategies: Enzymatic Kinetic Resolution of the corresponding racemic alcohol and Nickel-Catalyzed Enantioconvergent Cross-Coupling of the racemic chloride. These protocols are based on well-established methodologies for similar substrates and are intended to serve as a comprehensive guide for the synthesis of enantioenriched compounds for research and drug development.

Introduction

This compound is a chiral molecule with a stereocenter at the benzylic carbon. The synthesis of enantiomerically pure derivatives from this racemic starting material is of significant interest for the development of novel chiral building blocks in medicinal chemistry and materials science. The differential biological activity of enantiomers necessitates the development of efficient stereoselective synthetic routes. This document outlines two effective strategies to obtain chiral derivatives from racemic this compound.

Strategy A: Enzymatic Kinetic Resolution

This approach involves the initial conversion of the racemic chloride to the corresponding racemic alcohol, followed by a lipase-catalyzed kinetic resolution. In this process, one enantiomer of the alcohol is selectively acylated, allowing for the separation of the unreacted enantiomer and the acylated product.

Strategy B: Nickel-Catalyzed Enantioconvergent Cross-Coupling

This cutting-edge method allows for the direct conversion of the racemic benzylic chloride into a single enantiomer of the cross-coupled product. A chiral nickel catalyst facilitates the reaction of both enantiomers of the starting material to preferentially form one enantiomer of the product, thus enabling a theoretical yield of up to 100%.

Signaling Pathways and Experimental Workflows

Strategy A: Enzymatic Kinetic Resolution Workflow

Caption: Workflow for Enzymatic Kinetic Resolution.

Strategy B: Nickel-Catalyzed Enantioconvergent Cross-Coupling Pathway

Caption: Nickel-Catalyzed Enantioconvergent Cross-Coupling.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-methylpropan-1-ol

This protocol is adapted from established procedures for the kinetic resolution of secondary alcohols.[1]

Step 1: Synthesis of Racemic 1-Phenyl-2-methylpropan-1-ol

-

To a solution of this compound (1.0 equiv) in a 1:1 mixture of acetone and water, add sodium bicarbonate (1.5 equiv).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford racemic 1-phenyl-2-methylpropan-1-ol.

Step 2: Lipase-Catalyzed Kinetic Resolution

-

To a solution of racemic 1-phenyl-2-methylpropan-1-ol (1.0 equiv) in hexane, add vinyl acetate (2.2 equiv).

-

Add immobilized Candida antarctica lipase B (CAL-B, Novozym 435®) (20 mg per 1 mmol of alcohol).

-

Stir the suspension at room temperature and monitor the reaction progress by chiral GC or HPLC.

-

When approximately 50% conversion is reached, filter off the enzyme and wash it with hexane.

-

Concentrate the filtrate under reduced pressure.

-

Separate the resulting (S)-alcohol and (R)-acetate by column chromatography on silica gel.

-

The enantiomeric excess (ee) of the alcohol and the ester can be determined by chiral HPLC or GC analysis.

Quantitative Data (Representative)

| Substrate | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee (S)-Alcohol (%) | ee (R)-Acetate (%) |

| (±)-1-Phenylethanol | CAL-B | Vinyl Acetate | Hexane | 3 | 47 | >99 | >99 |

| (±)-Aryltrimethylsilyl chiral alcohols | CAL-B | Vinyl Acetate | Hexane | 16 | 50 | >99 | >99 |

Note: The data presented is for analogous substrates and may require optimization for 1-phenyl-2-methylpropan-1-ol.

Protocol 2: Nickel-Catalyzed Enantioconvergent Cross-Coupling with an Organozinc Reagent

This protocol is based on the work of Fu and others in the field of nickel-catalyzed asymmetric cross-coupling of secondary benzylic electrophiles.[2][3]

Materials:

-

Racemic this compound

-

Organozinc reagent (e.g., Alkylzinc halide)

-

NiCl₂·glyme (or other Ni(II) source)

-

Chiral ligand (e.g., (S,S)-Ph-Pybox)

-

Anhydrous solvent (e.g., DMI or THF)

-

Inert atmosphere (e.g., glovebox or Schlenk line)

Procedure:

-

In a glovebox, to a dried reaction vessel, add NiCl₂·glyme (5 mol%) and the chiral Pybox ligand (6 mol%).

-